molecular formula C21H22N4OS B4274561 2-phenyl-2-(phenylsulfanyl)-N'-[(E)-(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide

2-phenyl-2-(phenylsulfanyl)-N'-[(E)-(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide

Cat. No.: B4274561
M. Wt: 378.5 g/mol
InChI Key: VSDGNTJLDDXMLV-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-2-(phenylthio)-N’-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes phenyl, phenylthio, and pyrazolyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2-(phenylthio)-N’-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 2-phenyl-2-(phenylthio)acetohydrazide with 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-2-(phenylthio)-N’-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding hydrazines.

    Substitution: The phenyl and pyrazolyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydrazines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-phenyl-2-(phenylthio)-N’-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenyl-2-(phenylthio)-N’-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]acetohydrazide is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s phenylthio and pyrazolyl groups may play a role in its biological activity by interacting with enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-2-(phenylthio)acetohydrazide: Lacks the pyrazolyl group.

    1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde: Lacks the phenylthio and hydrazide groups.

Uniqueness

2-phenyl-2-(phenylthio)-N’-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]acetohydrazide is unique due to its combination of phenyl, phenylthio, and pyrazolyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-phenyl-2-phenylsulfanyl-N-[(E)-(1,3,5-trimethylpyrazol-4-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c1-15-19(16(2)25(3)24-15)14-22-23-21(26)20(17-10-6-4-7-11-17)27-18-12-8-5-9-13-18/h4-14,20H,1-3H3,(H,23,26)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDGNTJLDDXMLV-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C=NNC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C)C)/C=N/NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-phenyl-2-(phenylsulfanyl)-N'-[(E)-(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-phenyl-2-(phenylsulfanyl)-N'-[(E)-(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide
Reactant of Route 3
2-phenyl-2-(phenylsulfanyl)-N'-[(E)-(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide
Reactant of Route 4
Reactant of Route 4
2-phenyl-2-(phenylsulfanyl)-N'-[(E)-(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-phenyl-2-(phenylsulfanyl)-N'-[(E)-(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide
Reactant of Route 6
Reactant of Route 6
2-phenyl-2-(phenylsulfanyl)-N'-[(E)-(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.